molecular formula C9H11BrClNO2 B3020590 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride CAS No. 128834-01-5

2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride

Cat. No. B3020590
CAS RN: 128834-01-5
M. Wt: 280.55
InChI Key: BJVZGHXWILEJDD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride is a compound that is not directly described in the provided papers. However, similar compounds with bromophenyl groups and propanoic acid structures have been studied for various applications, including as intermediates in pharmaceutical synthesis and as potential therapeutic agents. For instance, the synthesis of amino acids with heteroaryl groups, such as furan or thiophene nuclei, has been reported, which are structurally related to the compound . Additionally, compounds with a bromophenyl moiety have been synthesized and analyzed for their crystal and molecular structures, which could provide insights into the properties of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including reduction, bromination, acylation, and hydrolysis. For example, racemic 2-amino-3-(heteroaryl)propanoic acids were synthesized with high yields using zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus . Similarly, the synthesis of an intermediate of naproxen involved bromination and Bucherer Berg's reaction, with optimization of reaction conditions to achieve a high overall yield . These methods could potentially be adapted for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using X-ray crystallography. For instance, the crystal and molecular structures of a new anti-ulcer agent with a phenylpropionic acid moiety were determined, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . The X-ray structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone was also reported, which could provide insights into the conformational preferences of bromophenyl-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes reactions such as bromination, acylation, and amination. For example, bromination was carried out using bromine in ethanol to synthesize 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, which is structurally related to the compound of interest . These reactions are crucial for the modification of the molecular structure and the introduction of functional groups that can affect the biological activity and physical properties of the compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride are not directly reported, the properties of structurally related compounds can provide some insights. The solubility, melting point, and stability of these compounds can be influenced by the presence of functional groups such as amino, hydroxy, and bromophenyl groups. For example, the synthesis of water-soluble photoinitiators demonstrates the importance of solubility in the application of these compounds . Additionally, the design and synthesis of novel uterine relaxants with hydroxyphenyl and hydroxypropyl groups highlight the significance of these properties in medicinal chemistry .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVZGHXWILEJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride

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